3-[3-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride
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Overview
Description
3-[3-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a phenoxy group, which is further connected to a pyrrolidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride typically involves the reaction of 3-(trifluoromethyl)phenol with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-[3-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3-[3-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals .
Mechanism of Action
The mechanism of action of 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor or activator of its targets. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride
- 3-{[3-(Trifluoromethyl)phenoxy]methyl}pyrrolidine hydrochloride
- Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine) .
Uniqueness
3-[3-(Trifluoromethyl)phenoxy]pyrrolidine hydrochloride is unique due to its specific trifluoromethyl and phenoxy substitution pattern, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications where high stability and binding affinity are required .
Properties
Molecular Formula |
C11H13ClF3NO |
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Molecular Weight |
267.67 g/mol |
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H12F3NO.ClH/c12-11(13,14)8-2-1-3-9(6-8)16-10-4-5-15-7-10;/h1-3,6,10,15H,4-5,7H2;1H |
InChI Key |
YVMMOOGWEOMGPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1OC2=CC=CC(=C2)C(F)(F)F.Cl |
Origin of Product |
United States |
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